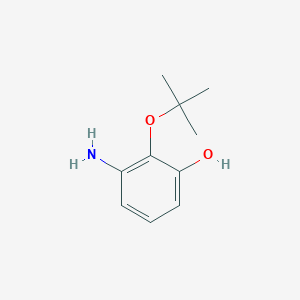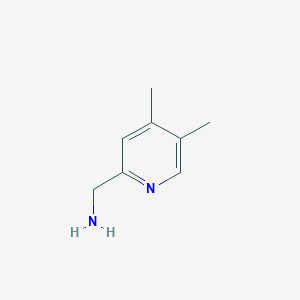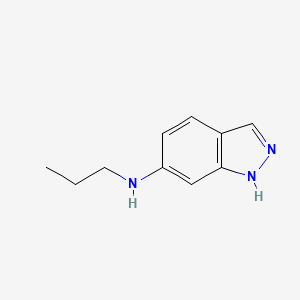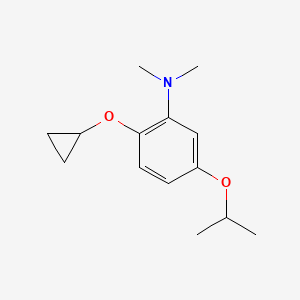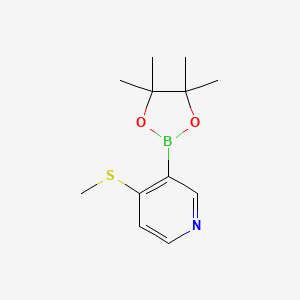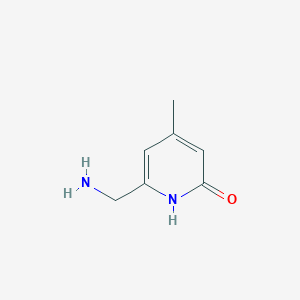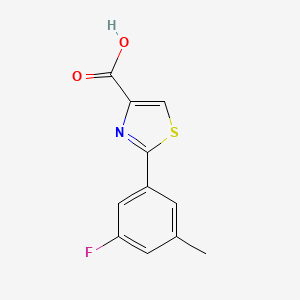
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a fluorine atom and a methyl group on the phenyl ring, which is attached to the thiazole ring The carboxylic acid group is located at the 4-position of the thiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors. For instance, the reaction between 3-fluoro-5-methylbenzaldehyde and thiosemicarbazide in the presence of an acid catalyst can lead to the formation of the thiazole ring. Subsequent oxidation and carboxylation steps can introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, contributing to the overall binding strength.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-5-methylbenzeneboronic acid
- 3-Fluoro-2-methylphenylboronic acid
Comparison
2-(3-Fluoro-5-methyl-phenyl)-thiazole-4-carboxylic acid is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds like 3-Fluoro-5-methylbenzeneboronic acid and 3-Fluoro-2-methylphenylboronic acid, the thiazole derivative may exhibit enhanced stability and reactivity. The carboxylic acid group also provides additional sites for chemical modification, making it a versatile intermediate for various applications.
Propiedades
Fórmula molecular |
C11H8FNO2S |
|---|---|
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
2-(3-fluoro-5-methylphenyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO2S/c1-6-2-7(4-8(12)3-6)10-13-9(5-16-10)11(14)15/h2-5H,1H3,(H,14,15) |
Clave InChI |
WYIJYRXQXFLHAU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)F)C2=NC(=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


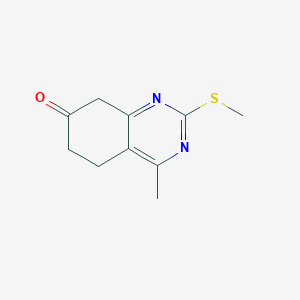
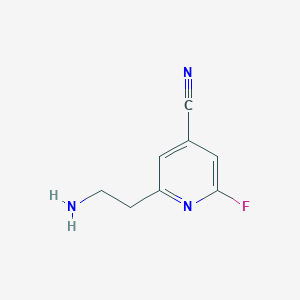
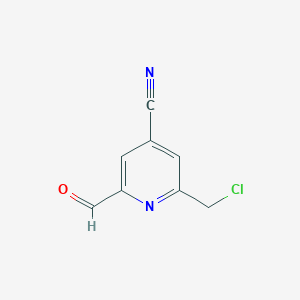
![[6-Methyl-4-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14844204.png)
